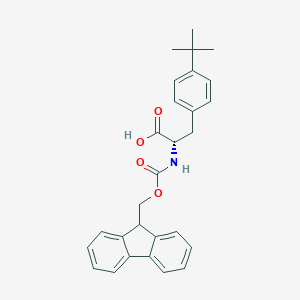

Fmoc-Phe(4-tBu)-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEORFXNCSRZFL-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375796 | |

| Record name | Fmoc-4-tert-butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213383-02-9 | |

| Record name | Fmoc-4-tert-butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-4-tert-butyl-L-phenylalanine, commonly referred to as Fmoc-Phe(4-tBu)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the presence of a tert-butyl group on the phenyl ring, confer advantageous properties that enhance peptide stability and solubility. This technical guide provides a comprehensive overview of the chemical properties, structure, and practical applications of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group of 4-tert-butyl-L-phenylalanine. This strategic protection allows for its controlled incorporation into a growing peptide chain during SPPS. The tert-butyl group at the para position of the phenyl ring is a key modification that distinguishes it from the standard Fmoc-phenylalanine.

Synonyms: Fmoc-L-Phe(4-tBu)-OH, Fmoc-p-tBu-L-Phe-OH, (S)-Fmoc-2-amino-3-(4-tert-butyl-phenyl)propionic acid[1][2]

Core Structure

The fundamental structure of this compound consists of three main components:

-

L-phenylalanine backbone: The core amino acid structure.

-

4-tert-butyl group: A bulky hydrophobic group attached to the phenyl ring, which enhances solubility in organic solvents and can influence peptide conformation.

-

Fmoc protecting group: A base-labile protecting group on the N-terminus, crucial for the iterative nature of Fmoc-based SPPS.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 213383-02-9 | [1][2] |

| Molecular Formula | C₂₈H₂₉NO₄ | [1][2] |

| Molecular Weight | 443.56 g/mol | [1][2] |

| Appearance | Off-white solid | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

Note: Specific values for melting point and detailed solubility in various organic solvents are not consistently reported in publicly available literature. However, the presence of the tert-butyl group generally increases solubility in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following protocols are generalized procedures that can be adapted for the incorporation of this amino acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a standard manual procedure for a single coupling cycle on a 0.1 mmol scale.

1. Resin Swelling:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes in a reaction vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine (B6355638) in DMF to the resin.

- Agitate for 5 minutes, then drain.

- Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

- Drain the solution and wash the resin thoroughly with DMF (3-5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

3. Coupling of this compound:

- Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 2.9-4.5 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-5 minutes at room temperature.

- Coupling Reaction: Drain the wash solvent from the resin and immediately add the activated this compound solution.

- Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric hindrance of the tert-butyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

4. Washing:

- Drain the coupling solution from the resin.

- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

5. Monitoring the Coupling Reaction (Optional):

- A small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the successful completion of the coupling reaction.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis for incorporating this compound.

Protocol 2: HPLC Analysis of Peptides Containing Phe(4-tBu)

This protocol provides a general method for assessing the purity of a crude peptide containing the 4-tert-butyl-phenylalanine residue.

Materials:

-

Lyophilized crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

A C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in ACN.

-

-

Sample Preparation:

-

Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The hydrophobicity of the 4-tert-butyl group may require optimization of the gradient for effective separation.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all detected peaks.

-

Mandatory Visualizations

Logical Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the overarching workflow from the initial synthesis steps to the final analysis of a peptide incorporating this compound.

Caption: High-level workflow for the synthesis and analysis of a peptide containing 4-tert-butyl-phenylalanine.

Applications in Drug Development

The incorporation of this compound into peptide sequences is a strategic choice in drug design and development for several reasons:

-

Enhanced Solubility and Stability: The tert-butyl group increases the hydrophobicity of the amino acid, which can improve the solubility of the resulting peptide in organic solvents used during synthesis and purification. This modification can also enhance the metabolic stability of the peptide by sterically hindering enzymatic degradation.

-

Modulation of Biological Activity: The bulky tert-butyl group can influence the peptide's three-dimensional conformation. This can lead to altered binding affinities for biological targets, potentially enhancing potency or selectivity.

-

Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the 4-tert-butyl group can influence the pharmacokinetic profile of a peptide therapeutic, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a valuable and versatile building block in the field of peptide chemistry. Its unique chemical properties, stemming from the 4-tert-butyl substitution, offer significant advantages in the synthesis of complex and therapeutically relevant peptides. By providing enhanced solubility, stability, and a means to modulate biological activity, this compound serves as a critical tool for researchers and scientists dedicated to advancing peptide-based drug discovery and development. A thorough understanding of its characteristics and optimized handling in experimental protocols is key to leveraging its full potential.

References

An In-depth Technical Guide to the Application of Fmoc-Phe(4-tBu)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

This technical guide provides a comprehensive overview of Fmoc-Phe(4-tBu)-OH, an N-α-Fmoc-protected amino acid derivative of phenylalanine, for its application in solid-phase peptide synthesis (SPPS). The incorporation of a tert-butyl group at the para position of the phenyl ring introduces unique steric and electronic properties that influence the physicochemical characteristics of the amino acid and the resulting peptides. This document details the role of the 4-tert-butyl modification, its impact on synthesis parameters, and protocols for its use. While direct quantitative comparative data with the standard Fmoc-Phe-OH is limited in publicly available literature, this guide synthesizes existing knowledge and provides a framework for its effective utilization in research and drug development.

Introduction: The Rationale for Phenylalanine Modification

Phenylalanine is a crucial amino acid in many biologically active peptides, contributing to hydrophobic interactions that are often essential for receptor binding and molecular recognition. Modification of the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of peptide-based therapeutics, such as binding affinity, selectivity, and metabolic stability. The introduction of a tert-butyl group at the 4-position of the phenyl ring in this compound offers several theoretical advantages, primarily related to increased lipophilicity and steric bulk. These modifications can enhance the peptide's interaction with hydrophobic pockets in target proteins and may improve its resistance to enzymatic degradation.

Physicochemical Properties and Their Implications for Peptide Synthesis

The tert-butyl group on this compound significantly alters its properties compared to the canonical Fmoc-Phe-OH. These differences have direct implications for its handling and use in SPPS.

Solubility

The enhanced lipophilicity imparted by the tert-butyl group generally improves the solubility of this compound in the organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Improved solubility is critical for efficient and complete coupling reactions, as it ensures the activated amino acid is readily available to react with the N-terminal amine of the growing peptide chain on the solid support. While specific quantitative solubility data is not widely published, qualitative observations suggest that Fmoc-amino acids with bulky, hydrophobic side chains are generally well-solvated in these polar aprotic solvents.[2]

Table 1: Qualitative Solubility of Fmoc-Protected Phenylalanine Derivatives in Common SPPS Solvents

| Compound | DMF | NMP | DCM |

| Fmoc-Phe-OH | Good to Excellent | Good to Excellent | Moderate |

| This compound | Expected Good to Excellent | Expected Good to Excellent | Expected Moderate to Good |

Note: This table is based on general principles of solubility for Fmoc-amino acids. Empirical determination of solubility for specific applications is recommended.

Steric Hindrance

The bulky tert-butyl group introduces significant steric hindrance around the carboxyl group of the amino acid. This can potentially slow down both the coupling and deprotection steps of the SPPS cycle. Careful selection of coupling reagents and optimization of reaction times are crucial to ensure high yields and minimize the formation of deletion sequences.

Experimental Protocols: Solid-Phase Peptide Synthesis with this compound

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual or automated SPPS. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagents: HBTU/HOBt or HATU/HOAt in DMF

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM (Dichloromethane), NMP (optional)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Diethyl ether (for precipitation)

SPPS Workflow

The general workflow for a single coupling cycle in Fmoc-based SPPS is depicted below.

Figure 1: General workflow for a single amino acid coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 eq.), and an activator base like DIPEA (6-10 eq.) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature. Due to the steric hindrance of the tert-butyl group, a longer coupling time (e.g., 2-4 hours) or double coupling may be necessary.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Deprotection of the Fmoc Group from Phe(4-tBu)

The steric bulk of the 4-tert-butylphenyl group may slightly retard the rate of Fmoc deprotection. It is advisable to extend the deprotection time or perform a second piperidine treatment to ensure complete removal of the Fmoc group. Incomplete deprotection will lead to the formation of deletion sequences. Monitoring the release of the dibenzofulvene-piperidine adduct by UV spectrophotometry can provide a quantitative measure of deprotection efficiency.

Table 2: Recommended Deprotection Conditions for Sterically Hindered Amino Acids

| Condition | Standard Amino Acids | Sterically Hindered Amino Acids (e.g., this compound) |

| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |

| Treatment 1 | 5 minutes | 5-10 minutes |

| Treatment 2 | 10 minutes | 15-20 minutes |

| Monitoring | Optional (Kaiser test) | Recommended (Kaiser test and/or UV monitoring) |

Impact on Peptide Properties and Potential Applications

The incorporation of 4-tert-butyl-phenylalanine into a peptide sequence can significantly influence its biological and pharmacological properties.

Increased Lipophilicity and Hydrophobicity

The tert-butyl group substantially increases the hydrophobicity of the phenylalanine residue. This can lead to:

-

Enhanced binding affinity for receptors with hydrophobic pockets.

-

Improved membrane permeability , which is a critical factor for the development of orally bioavailable peptide drugs.[3]

-

Potential for aggregation of the peptide during synthesis and purification, especially in sequences containing multiple hydrophobic residues.

Metabolic Stability

The steric bulk of the tert-butyl group may provide a degree of protection against enzymatic degradation by proteases, potentially increasing the in vivo half-life of the peptide therapeutic.[4]

Applications in Drug Discovery

Peptides containing 4-tert-butyl-phenylalanine have been explored in various therapeutic areas. For instance, modified phenylalanine residues are utilized in the design of peptide therapeutics for conditions like Alzheimer's disease, where modulation of protein-protein interactions is a key therapeutic strategy.[5] The unique properties of 4-tert-butyl-phenylalanine make it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic profile of peptide drug candidates.

Quality Control and Analysis

The purity of the final peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity confirmed by mass spectrometry. The increased hydrophobicity of peptides containing Phe(4-tBu) may require adjustment of the HPLC gradient to ensure proper elution and separation from impurities.

Table 3: Comparative Performance of this compound in SPPS (Hypothetical Data Based on Similar Modified Amino Acids)

| Parameter | Standard Fmoc-Phe-OH | This compound | Rationale for Difference |

| Coupling Efficiency (single coupling) | >99% | 95-99% | Steric hindrance may slow reaction kinetics. |

| Crude Peptide Purity (HPLC) | Typically high | May be slightly lower | Potential for incomplete coupling or deprotection. |

| Final Yield (after purification) | Dependent on sequence | May be comparable or slightly lower | Increased hydrophobicity can aid in precipitation but may complicate purification. |

Note: This data is illustrative and based on trends observed with other sterically hindered or modified amino acids. Actual results will vary depending on the specific peptide sequence and synthesis conditions.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]

A Technical Guide to Fmoc-Phe(4-tBu)-OH in Solid-Phase Peptide Synthesis (SPPS): Strategic Advantages for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of complex peptide sequences.[1][2] While the standard 20 proteinogenic amino acids provide a vast chemical space, the strategic incorporation of unnatural amino acids is a powerful tool for overcoming the inherent limitations of native peptides, such as poor stability and low bioavailability.

Fmoc-Phe(4-tBu)-OH, or Fmoc-4-tert-butyl-L-phenylalanine, is a specialized, non-natural amino acid derivative designed for use in Fmoc-based SPPS.[3] Unlike traditional side-chain protecting groups, the 4-tert-butyl (4-tBu) modification on the phenyl ring is a permanent feature. Its use is not to prevent side reactions during synthesis but to fundamentally alter the biophysical and pharmacological properties of the final peptide. This guide details the core advantages of incorporating the 4-tBu-Phe residue into peptide sequences, providing a technical overview for its application in therapeutic peptide design and development.

Core Advantages of Incorporating 4-tert-Butyl-Phenylalanine

The primary value of this compound lies in its ability to confer desirable pharmacological characteristics to the peptide product. The bulky, non-polar tert-butyl group modifies the steric and electronic properties of the phenylalanine side chain, which can be leveraged to enhance peptide performance.[4]

Enhanced Hydrophobicity and Stability

The addition of a tert-butyl group significantly increases the lipophilicity of the phenylalanine side chain.[5] This enhanced hydrophobicity can lead to several therapeutic advantages:

-

Improved Metabolic Stability: The unnatural side chain can create steric hindrance at or near a cleavage site, making the peptide less recognizable to proteolytic enzymes. This increased resistance to degradation can significantly extend the peptide's circulating half-life.[4]

-

Enhanced Membrane Permeability: Increased lipophilicity can improve a peptide's ability to cross cellular membranes, which is a critical factor for targeting intracellular proteins and improving oral bioavailability.[5]

-

Increased Solubility and Stability: The unique structure can also contribute to the overall stability and solubility of the amino acid derivative during synthesis.[3][6]

Conformational Constraint and Receptor Selectivity

The steric bulk of the tert-butyl group can impose significant conformational restrictions on the peptide backbone.[4] This property is highly valuable in rational drug design:

-

Pre-organization for Binding: By limiting the rotational freedom of the side chain and adjacent backbone, the 4-tBu-Phe residue can help lock the peptide into a specific, bioactive conformation. Pre-organizing a peptide into its receptor-bound shape can reduce the entropic penalty of binding, leading to higher affinity.[7][8]

-

Probing Structure-Activity Relationships (SAR): The defined steric profile of 4-tBu-Phe allows researchers to systematically probe the spatial requirements of a receptor's binding pocket.

-

Enhanced Receptor Selectivity: The unique shape and hydrophobicity of the 4-tBu-Phe side chain can facilitate specific interactions with a target receptor subsite, potentially leading to improved selectivity over other receptor subtypes.[9]

Improved Binding Affinity

The aromatic side chain of phenylalanine often participates in critical hydrophobic and π-π stacking interactions within a receptor's active site.[10] The 4-tBu modification can augment these interactions. The large, hydrophobic surface of the tert-butyl group can engage with complementary hydrophobic pockets on a target protein, creating more favorable binding interactions and increasing the overall potency of the peptide.[9] This makes this compound a valuable tool for optimizing the binding affinity of peptide leads.

Quantitative Data Summary

The incorporation of unnatural amino acids like 4-tBu-Phe is a proven strategy to enhance peptide drug properties. While direct comparative data for a single peptide with and without the 4-tBu-Phe modification is sequence- and target-dependent, the table below summarizes the potential quantitative impact based on established principles in peptide chemistry.

| Parameter | Standard Peptide (e.g., with Phe) | Modified Peptide (with 4-tBu-Phe) | Rationale & Potential Impact |

| Binding Affinity (Kd or IC50) | Baseline | Lower (Improved) | The bulky hydrophobic group can engage additional receptor subsites, increasing binding energy.[9] |

| Proteolytic Stability (t1/2 in serum) | Minutes to hours | Increased | The unnatural side chain provides steric hindrance, preventing recognition and cleavage by proteases.[4][11] |

| Lipophilicity (LogP) | Baseline | Higher | The addition of the non-polar tert-butyl group significantly increases the hydrophobicity of the side chain.[5] |

| Receptor Selectivity | Baseline | Potentially Higher | The unique shape of the side chain may favor binding to one receptor subtype over another.[9] |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard, well-established workflow for Fmoc/tBu solid-phase peptide synthesis.[12][13]

Standard Coupling Protocol for this compound

This protocol describes a single coupling cycle on a swollen peptide-resin with a free N-terminal amine.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

SPPS reaction vessel

Methodology:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

If starting a new synthesis, perform an initial Fmoc deprotection step to expose the primary amine.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

-

Add a fresh aliquot of 20% piperidine/DMF solution and agitate for 10-15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3–5 equivalents relative to resin loading) and HBTU/HATU (2.9–4.9 eq.) in DMF.

-

Add DIPEA (6–10 eq.) to the solution to begin the activation process. Vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash and Confirmation:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, the coupling step may be repeated.

-

-

Chain Elongation:

-

Repeat steps 2-4 for the next amino acid in the sequence.

-

Visualizations

Logical Diagram: Advantages of 4-tBu-Phe Incorporation

Caption: Logical flow from structural modification to the resulting pharmacological benefits.

Experimental Workflow: SPPS Coupling Cycle

Caption: A standard Fmoc-SPPS cycle for the incorporation of this compound.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. digital.csic.es [digital.csic.es]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and yield, particularly in the synthesis of complex and aggregation-prone peptides. Phenylalanine, a common aromatic amino acid, can contribute to synthetic challenges due to its hydrophobicity. This technical guide provides an in-depth comparison of two commercially available N-α-Fmoc protected phenylalanine derivatives: the standard Fmoc-Phe-OH and the substituted Fmoc-Phe(4-tBu)-OH . This document details their physicochemical properties, performance in SPPS, and provides experimental protocols for their use and evaluation. The inclusion of a tert-butyl group on the phenyl ring of this compound is designed to enhance solubility and mitigate aggregation, offering a strategic advantage in the synthesis of "difficult" sequences.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern solid-phase peptide synthesis, prized for its mild deprotection conditions using a secondary amine base like piperidine (B6355638).[1] While this methodology has enabled the routine synthesis of a vast array of peptides, challenges remain, particularly the on-resin aggregation of growing peptide chains. This aggregation, driven by intermolecular hydrogen bonding, can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields.

Phenylalanine residues, with their hydrophobic and aromatic side chains, are known to contribute to aggregation.[2] To address this, modified building blocks have been developed. This compound introduces a bulky tert-butyl group at the para position of the phenyl ring. This modification is intended to disrupt the π-π stacking and hydrophobic interactions between peptide chains that can lead to aggregation, while also improving the solubility of the amino acid derivative in common SPPS solvents.

This guide will provide a comparative analysis of the properties and applications of Fmoc-Phe-OH and this compound, offering a technical resource for researchers to make informed decisions in their peptide synthesis endeavors.

Physicochemical Properties

The primary structural difference between the two molecules is the presence of the tert-butyl group. This seemingly minor addition has a notable impact on the molecule's physical properties.

| Property | Fmoc-Phe-OH | This compound |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine; FMOC-L-PHE-OH | Fmoc-L-Phe(4-tBu)-OH; Fmoc-p-tBu-L-Phe-OH |

| CAS Number | 35661-40-6 | 213383-02-9 |

| Molecular Formula | C₂₄H₂₁NO₄ | C₂₈H₂₉NO₄ |

| Molecular Weight | 387.43 g/mol | 443.56 g/mol |

| Appearance | White to light yellow crystalline powder | Off-white solid |

| Storage Temperature | 2-8°C | 0-8°C |

Table 1: General Physicochemical Properties

Solubility

The efficiency of coupling reactions in SPPS is critically dependent on the solubility of the Fmoc-amino acid in the reaction solvent, most commonly N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). While comprehensive quantitative solubility data is not widely published, qualitative descriptions and some specific data points are available. The tert-butyl group on this compound is reported to enhance its solubility.

| Solvent | Fmoc-Phe-OH | This compound |

| N,N-Dimethylformamide (DMF) | Readily soluble[3][4] | Qualitatively described as having enhanced solubility |

| N-Methyl-2-pyrrolidone (NMP) | Readily soluble[3][4] | Qualitatively described as having enhanced solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (for DL-racemic mixture)[5][6] | No data available |

| Water | Insoluble[3] | Insoluble |

Table 2: Solubility in Common Solvents

The enhanced solubility of this compound can be advantageous, particularly when working with automated synthesizers that use fixed solvent volumes, as it ensures the amino acid remains in solution during the coupling step.

Performance in Peptide Synthesis

The key performance differentiator between these two derivatives lies in their impact on the synthesis of "difficult" peptides, especially those prone to aggregation.

Aggregation Suppression

Figure 1: Conceptual diagram illustrating how the bulky tert-butyl group on this compound can disrupt peptide chain aggregation compared to the unmodified Fmoc-Phe-OH.

Coupling Efficiency and Deprotection Rates

For non-problematic sequences, the coupling efficiency of both Fmoc-Phe-OH and this compound is expected to be high, typically exceeding 99% with modern coupling reagents like HATU or HCTU. The deprotection rates are also expected to be similar under standard conditions (20% piperidine in DMF), as the tert-butyl group is distant from the Fmoc-protected amine. However, in aggregation-prone sequences, the apparent coupling and deprotection efficiency when using Fmoc-Phe-OH may decrease due to the inaccessibility of the reactive sites. In such cases, this compound would be expected to lead to higher effective reaction rates.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence, resin, and instrumentation.

General Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid (Fmoc-Phe-OH or this compound)

-

Peptide synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Figure 2: A typical workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Protocol for Determining Solubility

This gravimetric method can be used to determine the saturation solubility of either amino acid derivative in a specific solvent.

Materials:

-

Fmoc-amino acid

-

Selected organic solvent (e.g., DMF)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with tight-fitting caps

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of the Fmoc-amino acid to a vial to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the solvent into the vial.

-

Equilibration: Cap the vial tightly and place it in an isothermal shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Supernatant Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum until a constant weight is achieved.

-

Calculation: The solubility (in mg/mL) is calculated from the mass of the dissolved solid and the volume of the supernatant withdrawn.

Protocol for Monitoring Fmoc Deprotection by HPLC

This protocol allows for the quantitative analysis of the Fmoc deprotection rate.

Materials:

-

Peptide-resin sample after the deprotection step

-

Cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5)

-

HPLC system with a C18 column and UV detector

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: At various time points during the deprotection step, withdraw a small sample of the resin.

-

Cleavage: Cleave the peptide from the resin sample using the cleavage cocktail for 1-2 hours.

-

Work-up: Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

-

Analysis: Dissolve the crude peptide in Mobile Phase A and inject it into the HPLC system.

-

Data Interpretation: Monitor the chromatogram at 214 nm or 280 nm. Incomplete deprotection will be indicated by the presence of a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the fully deprotected peptide. The relative peak areas can be used to quantify the extent of deprotection.

Applications in Drug Development

The choice between Fmoc-Phe-OH and this compound can be critical in the development of peptide-based therapeutics. Many therapeutic peptides are long and contain hydrophobic regions, making them susceptible to aggregation during synthesis. The use of this compound can be a key enabling technology for the successful synthesis of such drug candidates, leading to higher yields and purities, which are critical for preclinical and clinical development. For example, in the synthesis of peptide inhibitors targeting protein-protein interactions, which often involve hydrophobic interfaces, this compound could be instrumental in achieving the desired product.

Conclusion

Fmoc-Phe-OH remains a standard and effective building block for the incorporation of phenylalanine in routine peptide synthesis. However, for challenging sequences prone to aggregation, this compound presents a valuable alternative. The introduction of the tert-butyl group enhances solubility and provides steric hindrance that can disrupt intermolecular interactions, leading to improved synthetic outcomes. While direct quantitative comparisons of performance are not extensively documented, the underlying chemical principles and qualitative reports from suppliers and the literature support its use as a problem-solving reagent. Researchers and drug development professionals should consider this compound as a strategic tool in their arsenal (B13267) for overcoming the challenges of synthesizing "difficult" peptides.

References

The Solubility Profile of Fmoc-Phe(4-tBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of N-α-Fmoc-4-tert-butyl-L-phenylalanine (Fmoc-Phe(4-tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity peptide production, and advancing drug development pipelines. The presence of the tert-butyl group on the phenyl ring generally enhances the solubility and stability of this amino acid derivative.[1][2]

Core Concepts in Solubility for SPPS

The solubility of Fmoc-protected amino acids is a critical factor in the success of solid-phase peptide synthesis. Inadequate solubility can lead to poor reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences in the target peptide. Polar aprotic solvents are widely used in Fmoc-based SPPS due to their ability to dissolve the protected amino acids and swell the resin support, facilitating reagent access to the growing peptide chain.[3] Commonly used solvents include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO).[3]

Solubility Data for this compound

| Solvent | Chemical Class | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A standard and highly effective solvent for SPPS.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often used as a substitute for DMF, sometimes more effective at disrupting peptide aggregation.[3] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent, useful for difficult-to-dissolve sequences. |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | Commonly used in SPPS, particularly for resin washing.[3] |

| Tetrahydrofuran (THF) | Ether | Moderate | May be used in specific applications, but generally less effective than polar aprotic solvents. |

| Acetonitrile (ACN) | Nitrile | Low to Moderate | Often used in purification (HPLC) rather than as a primary synthesis solvent. |

| Water | Protic | Very Low | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.[5] |

| Methanol/Ethanol | Protic (Alcohol) | Low | Can be used in solvent mixtures, but not ideal as a primary solvent. |

| Hexane/Heptane | Nonpolar | Very Low | Insoluble; often used as an anti-solvent for precipitation.[4] |

| Ethyl Acetate | Ester | Low to Moderate | Can be used for extraction and purification processes.[4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method is a robust and reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with solvent-resistant caps

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

This ensures that the supernatant is a clear, saturated solution free of any solid particles.

-

-

Sample Analysis:

-

Carefully remove a known volume of the clear supernatant (e.g., 1.0 mL) and transfer it to a second pre-weighed vial.

-

Evaporate the solvent from the second vial under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

-

Calculation of Solubility:

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the vial minus its initial empty weight.

-

Solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.

-

Workflow and Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

A thorough understanding of the solubility of this compound is essential for the successful synthesis of complex peptides. While this derivative is generally highly soluble in standard polar aprotic solvents used in SPPS, empirical determination of its solubility in specific solvent systems is recommended for process optimization and to ensure the highest quality of the final peptide product. The provided experimental protocol offers a reliable method for obtaining this critical data, empowering researchers to enhance their peptide synthesis workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the tert-Butyl Group in Fmoc-Phe(4-tBu)-OH: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, increased yield, and minimization of side reactions is paramount. The Fmoc/tBu orthogonal protection strategy stands as a cornerstone of modern peptide chemistry. This technical guide delves into the specific and critical role of the tert-butyl group in the non-canonical amino acid derivative, Fmoc-Phe(4-tBu)-OH. By strategically placing a bulky tert-butyl group on the phenyl ring of phenylalanine, this reagent offers significant advantages in preventing unwanted side reactions, particularly electrophilic substitution on the aromatic ring during the acidic conditions of cleavage. This guide will provide a comprehensive overview of the underlying chemical principles, quantitative data comparisons, detailed experimental protocols, and logical workflows for the application of this compound in the synthesis of complex peptides.

Core Principles: The Orthogonal Fmoc/tBu Strategy and the Function of the tert-Butyl Group

The foundation of modern solid-phase peptide synthesis largely rests on the orthogonal protection scheme afforded by the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Conversely, side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of peptide cleavage from the solid support. This orthogonality allows for the stepwise and controlled assembly of the peptide chain.

The phenylalanine residue, with its aromatic phenyl side chain, can be susceptible to unwanted modifications during SPPS. The primary role of the tert-butyl group at the para (4) position of the phenyl ring in this compound is to act as a permanent side-chain protecting group that sterically and electronically shields the aromatic ring from electrophilic attack.

One of the most significant side reactions involving aromatic residues during SPPS is trifluoroacetylation. This occurs when trifluoroacetic acid, the reagent used for final cleavage, generates reactive trifluoroacetyl cations or related species that can attack the electron-rich phenyl ring of phenylalanine. This leads to the formation of trifluoroacetylated peptide impurities, which are often difficult to separate from the desired product. The bulky tert-butyl group on this compound deactivates the aromatic ring towards electrophilic substitution and provides steric hindrance, significantly mitigating the risk of this and other potential side reactions.

Data Presentation: Comparative Performance

While direct head-to-head quantitative data for the coupling efficiency and yield of this compound versus the unprotected Fmoc-Phe-OH is not extensively published under a single set of conditions, we can infer its performance based on studies of similar modified phenylalanine derivatives and the known principles of SPPS. The following tables provide a summary of expected performance and comparative data for a related derivative, Fmoc-Phe(4-CN)-OH, which serves as a valuable proxy.

Table 1: Expected Physicochemical and Performance Characteristics

| Parameter | Fmoc-Phe-OH (Unprotected) | This compound (Protected) | Rationale |

| Molecular Weight ( g/mol ) | 387.43 | 443.54 | Addition of a tert-butyl group. |

| Solubility in DMF/NMP | High | High | The bulky, non-polar tert-butyl group can enhance solubility in organic solvents. |

| Coupling Efficiency | Generally high | Expected to be high, potentially slightly lower in sterically hindered sequences. | The bulky side group may slightly decrease reaction kinetics in certain contexts. |

| Prevention of Side Reactions | Susceptible to electrophilic substitution (e.g., trifluoroacetylation). | High degree of protection against electrophilic attack on the phenyl ring. | The tert-butyl group is strongly electron-donating and sterically hindering. |

| Final Peptide Purity (Crude) | Potentially lower due to side-product formation. | Expected to be higher due to the prevention of aromatic ring modifications. | Fewer impurities simplify the purification process. |

Table 2: Comparative Performance Data for a Model Hexapeptide (Tyr-Ala-X-Gly-Leu-Phe) where X = Phe(4-CN) or Phe [1]

| Parameter | Peptide with Fmoc-Phe-OH | Peptide with Fmoc-Phe(4-CN)-OH |

| Crude Peptide Purity (by HPLC) | >95% | >90% |

| Final Yield (after purification) | ~45% | ~35% |

| Expected Mass (Monoisotopic) | 786.41 g/mol | 811.39 g/mol |

| Observed Mass (by ESI-MS) | 786.42 g/mol | 811.40 g/mol |

Note: This data for the 4-cyano derivative suggests that while the incorporation of a modified phenylalanine may result in a slightly lower yield, it proceeds with high efficiency and excellent purity, confirming the successful incorporation of the non-canonical amino acid.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis.

Standard Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Water, HPLC grade

-

Diethyl ether, anhydrous

-

Kaiser test kit

Procedure:

-

Resin Swelling:

-

Place the resin (0.1 mmol) in a reaction vessel.

-

Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution (5 mL) to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), OxymaPure® (0.4 mmol, 4 eq.) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Special Consideration: Due to the bulky nature of the tert-butyl group, a double coupling may be beneficial to ensure complete reaction. To do this, drain the coupling solution and repeat step 4 with freshly prepared activated amino acid.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., yellow beads, indicates no free primary amines).

-

-

Washing:

-

Wash the resin with DMF (3 x 10 mL).

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Final Washing:

-

Wash the resin with DMF (5 x 10 mL), followed by DCM (5 x 10 mL), and dry the resin under vacuum.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water/DDT (94/1/2.5/2.5 v/v/v/w).

-

Add the cleavage cocktail (5-10 mL) to the dried resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Kaiser Test Protocol

The Kaiser test is a qualitative method to detect free primary amines on the resin.

Reagents:

-

Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

-

Solution B: 80 g phenol (B47542) in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

-

Take a small sample of resin beads (10-20 beads) in a small glass test tube.

-

Add 2-3 drops of each solution (A, B, and C) to the beads.

-

Heat the tube at 100°C for 5 minutes.

-

Observe the color of the beads:

-

Dark Blue/Purple Beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

-

Yellow/Colorless Beads: Negative result, indicating the absence of free primary amines (complete coupling).

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and principles discussed in this guide.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: The principle of orthogonal protection in Fmoc/tBu solid-phase peptide synthesis.

Caption: The role of the tert-butyl group in preventing side reactions on the phenylalanine ring.

Conclusion

This compound is a valuable reagent for the synthesis of peptides where the prevention of side reactions on the phenylalanine aromatic ring is critical. The strategic placement of the tert-butyl group provides robust protection against electrophilic attack, particularly trifluoroacetylation, during the final acid-mediated cleavage step. While the incorporation of this bulky non-canonical amino acid may require minor optimization of coupling conditions, the resulting increase in crude peptide purity and the simplification of downstream purification processes make it a highly advantageous building block for the synthesis of complex and high-purity peptides. This guide provides the foundational knowledge and practical protocols for the successful implementation of this compound in your peptide synthesis workflows, ultimately contributing to more efficient and reliable drug discovery and development efforts.

References

The Strategic Application of Fmoc-Phe(4-tBu)-OH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, peptide-based therapeutics have emerged as a class of molecules with high specificity and potent biological activity. The synthesis of these complex molecules relies heavily on the use of precisely modified amino acid building blocks. Among these, Fmoc-Phe(4-tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-tert-butyl-L-phenylalanine, has garnered significant attention. Its unique structural characteristics, particularly the presence of a tert-butyl group on the phenyl ring, offer distinct advantages in optimizing the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Core Properties and Advantages of this compound

This compound is a derivative of the aromatic amino acid L-phenylalanine, featuring a base-labile Fmoc protecting group on the α-amino group and a tert-butyl moiety at the para position of the phenyl ring. This specific modification imparts several beneficial properties that are highly sought after in peptide drug design.

Enhanced Solubility and Stability: The tert-butyl group contributes to increased lipophilicity, which can improve the solubility of the amino acid derivative in organic solvents commonly used in solid-phase peptide synthesis (SPPS).[1][2] This enhanced solubility facilitates more efficient coupling reactions and can lead to higher purity of the final peptide product.[1] Furthermore, the bulky tert-butyl group can sterically hinder enzymatic degradation of the resulting peptide, thereby increasing its metabolic stability and in vivo half-life.[3]

Modulation of Biological Activity: The incorporation of 4-tert-butyl-phenylalanine into a peptide sequence can significantly influence its interaction with biological targets. The increased hydrophobicity of the side chain can enhance binding affinity to receptors that have hydrophobic pockets.[4] This modification is a key strategy in structure-activity relationship (SAR) studies to fine-tune the potency and selectivity of peptide-based drugs.

Improved Pharmacokinetic Profile: By increasing metabolic stability and lipophilicity, the 4-tert-butyl modification can lead to an improved pharmacokinetic profile of a peptide therapeutic, including better absorption and distribution.[2][3]

Applications in Drug Discovery

The unique properties of this compound have led to its application in the development of a range of therapeutic peptides across various disease areas.

Oncology and Immunology: In the fields of oncology and immunology, this compound is utilized in the synthesis of peptide-based therapeutics that target specific receptors or protein-protein interactions.[1] The enhanced stability and hydrophobicity offered by the 4-tert-butyl-phenylalanine residue can lead to peptides with improved tumor penetration and longer duration of action.

Metabolic and Neurological Disorders: The development of drugs for metabolic and neurological disorders often involves targeting G-protein coupled receptors (GPCRs). The incorporation of this compound can be instrumental in designing peptide agonists or antagonists with optimized receptor binding and signaling properties. Peptides containing modified phenylalanine residues have been investigated for their potential to cross the blood-brain barrier, a critical challenge in the development of therapies for neurological diseases.

Antimicrobial Peptides: The hydrophobic nature of the 4-tert-butyl-phenylalanine side chain can contribute to the membrane-disrupting activity of antimicrobial peptides (AMPs). By enhancing the interaction of the peptide with the microbial cell membrane, this modification can lead to increased antimicrobial potency.

A notable, albeit specific, example of its application is in the synthesis of inhibitors of platelet aggregation, where it was used to synthesize rOicPaPhe(p-Me)-NH(2), a peptide with inhibitory activity against platelet aggregation activation.[5]

Data Presentation

The following tables summarize quantitative data related to the synthesis and biological activity of peptides incorporating 4-tert-butyl-phenylalanine. It is important to note that specific yields and purities are highly dependent on the peptide sequence and the synthesis protocol used.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₉NO₄ |

| Molecular Weight | 443.53 g/mol |

| Appearance | Off-white solid |

| Purity (HPLC) | ≥ 98% |

Table 2: Representative Data for Peptides Incorporating 4-tert-butyl-phenylalanine

| Peptide Descriptor | Synthesis Yield | Purity (HPLC) | Biological Activity (IC₅₀) | Target |

| Platelet Aggregation Inhibitor Analog | Not Reported | Not Reported | Not Reported | Thrombin Receptor |

| Model Antioxidant Tetrapeptide (PAFY) | Not Reported | >95% | 1.750 mg/mL (DPPH assay) | Free Radicals |

Note: The data for the platelet aggregation inhibitor is based on the reported synthesis of a related compound, and specific quantitative values were not provided in the available literature. The antioxidant activity data is for a tetrapeptide containing phenylalanine, which serves as a conceptual example of how such peptides are evaluated.[6]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required for specific peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling Cycle

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times).

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Note: Due to the steric bulk of the tert-butyl group, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary to ensure complete reaction.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

5. Monitoring Coupling Efficiency (Optional):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation:

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Analysis

1. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of acetonitrile (B52724) in water with 0.1% TFA as a mobile phase.

2. Analysis:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the molecular weight of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of a generic G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a peptide antagonist containing 4-tert-butyl-phenylalanine. The enhanced hydrophobicity of the peptide may improve its binding to the transmembrane domains of the receptor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action [mdpi.com]

- 5. digital.csic.es [digital.csic.es]

- 6. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

Synthesis of Peptides Containing Modified Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified phenylalanine residues into peptides represents a powerful strategy in medicinal chemistry and drug discovery. These modifications can profoundly influence the peptide's conformational properties, proteolytic stability, receptor binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis of peptides containing modified phenylalanine, detailing experimental methodologies, quantitative data, and the biological signaling pathways influenced by these unique molecules.

Introduction to Modified Phenylalanine in Peptide Synthesis

Phenylalanine, with its aromatic side chain, plays a crucial role in many peptide-receptor interactions. Modification of this residue offers a versatile tool to fine-tune the biological activity of peptides. Common modifications include alterations to the aromatic ring (e.g., halogenation, methylation), changes to the backbone (e.g., N-methylation, α-methylation), and the incorporation of non-proteinogenic isomers (e.g., D-phenylalanine, β-phenylalanine). These modifications can lead to peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation and improved oral bioavailability.[1][2]

The synthesis of peptides containing these modified residues primarily relies on solid-phase peptide synthesis (SPPS), a robust and widely used technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies are employed, with Fmoc chemistry being the more prevalent due to its milder deprotection conditions.[3]

Synthetic Methodologies

The two primary approaches for synthesizing peptides are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, enabling the efficient and automated production of peptides. The general workflow involves the sequential coupling of protected amino acids to a growing chain on a resin support.

Key Steps in Fmoc-based SPPS:

-

Resin Selection and Swelling: The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid). Rink Amide resin is commonly used for C-terminal amides, while Wang or 2-chlorotrityl chloride resins are used for C-terminal carboxylic acids.[3][5] The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow access to the reactive sites.[3]

-

Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF.[3][5]

-

Amino Acid Coupling: The incoming Fmoc-protected modified phenylalanine is activated using a coupling reagent (e.g., HCTU, HBTU) and then coupled to the free N-terminus of the growing peptide chain.[5]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[5]

-

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6][7]

-

Purification and Analysis: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.[6][7][8]

Solution-Phase Peptide Synthesis

While less common for routine peptide synthesis, solution-phase synthesis is still valuable for specific applications, such as the synthesis of very short peptides, cyclic peptides, or when a particular protecting group strategy is incompatible with solid-phase methods. This technique involves the coupling of protected amino acid fragments in a solution, followed by purification after each step.

Quantitative Data Presentation

The efficiency of incorporating modified phenylalanine residues can vary depending on the specific modification and the coupling conditions. The following tables summarize typical yields and purities obtained in the synthesis of peptides containing various modified phenylalanines.

| Modified Phenylalanine | Synthesis Method | Coupling Reagent | Crude Purity (%) | Overall Yield (%) | Reference |

| p-amino-D-phenylalanine | Fmoc-SPPS | HCTU/DIPEA | >85 | 15-25 | BenchChem |

| γ-amino-L-phenylalanine | Boc-SPPS | HBTU/HOBt/DIPEA | >80 | 10-20 | BenchChem |

| 2-Fluorophenylalanine | Fmoc-SPPS | HCTU/DIPEA | >90 | 20-30 | BenchChem |

| Methylated Phenylalanine | Fmoc-SPPS | Not Specified | >90 | Not Specified | [9] |

| Triazene-linked Phenylalanine | Fmoc-SPPS | Not Specified | 73-94 | Not Specified | [6][7] |

| Side-chain anchored Phenylalanine | Boc/Fmoc-SPPS | EDC/HOBt | ~95 | 91-93 | [10][11] |

Table 1: Synthesis Efficiency of Peptides with Modified Phenylalanine.

| Analytical Technique | Purpose | Typical Parameters | Expected Observations |

| RP-HPLC | Purity assessment and purification | Column: C18; Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA; Detection: UV at 214/280 nm | A major peak corresponding to the desired peptide, with minimal impurity peaks. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight confirmation | Mode: Positive ion; Analysis: Full scan | A peak corresponding to the calculated molecular weight of the peptide containing the modified phenylalanine. |

| Tandem MS (MS/MS) | Sequence verification | Method: Collision-Induced Dissociation (CID) | Fragmentation pattern (b- and y-ions) consistent with the expected peptide sequence, confirming the position of the modified residue. |

Table 2: Analytical Characterization of Modified Peptides.

Experimental Protocols

General Protocol for Fmoc-based Solid-Phase Peptide Synthesis of a Peptide Containing a Modified Phenylalanine

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including the modified phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HCTU, HOBt, DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Visualizations

Experimental Workflow for Fmoc-SPPS